molecular formula C23H22FN3O4 B2388228 4-(3-Fluorophenyl)-2-piperazinoquinoline CAS No. 1228183-75-2

4-(3-Fluorophenyl)-2-piperazinoquinoline

Cat. No.: B2388228
CAS No.: 1228183-75-2
M. Wt: 423.444
InChI Key: RLSRLWCFBLOOTB-WLHGVMLRSA-N
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Description

4-(3-Fluorophenyl)-2-piperazinoquinoline is a heterocyclic compound that features a quinoline core substituted with a 3-fluorophenyl group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-2-piperazinoquinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-2-piperazinoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    4-(3-Fluorophenyl)-2-piperazinoisoquinoline: Similar structure but with an isoquinoline core.

    4-(3-Fluorophenyl)-2-piperazinopyridine: Similar structure but with a pyridine core.

    4-(3-Fluorophenyl)-2-piperazinoindole: Similar structure but with an indole core.

Uniqueness

4-(3-Fluorophenyl)-2-piperazinoquinoline is unique due to its specific combination of a quinoline core with a fluorophenyl group and a piperazine moiety. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

(E)-but-2-enedioic acid;4-(3-fluorophenyl)-2-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3.C4H4O4/c20-15-5-3-4-14(12-15)17-13-19(23-10-8-21-9-11-23)22-18-7-2-1-6-16(17)18;5-3(6)1-2-4(7)8/h1-7,12-13,21H,8-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSRLWCFBLOOTB-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C(=C2)C4=CC(=CC=C4)F.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C(=C2)C4=CC(=CC=C4)F.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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